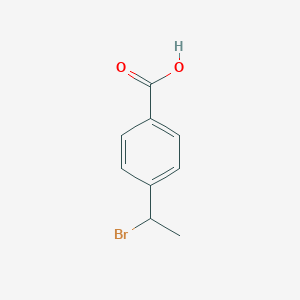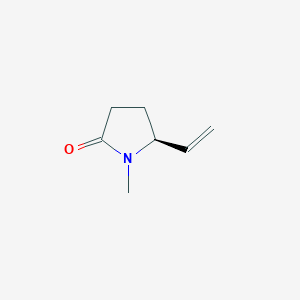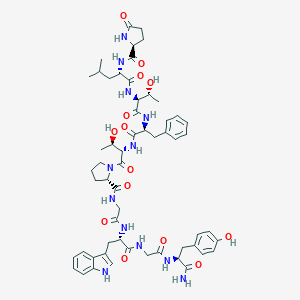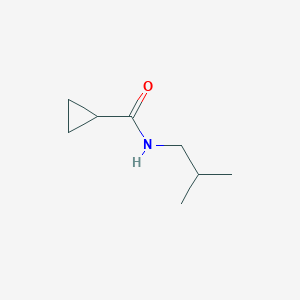
4-(1-Bromoethyl)benzoic acid
Vue d'ensemble
Description
4-(1-Bromoethyl)benzoic acid is a chemical compound with the linear formula C9H9BrO2 . It is used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester and is also used as an intermediate for active pharmaceutical ingredients as well as in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 4-(1-Bromoethyl)benzoic acid is represented by the linear formula C9H9BrO2 . The molecular weight of the compound is 229.075 .Applications De Recherche Scientifique
Synthesis of Esters
4-(1-Bromoethyl)benzoic acid: is utilized as a reagent in the synthesis of esters, particularly 4-(1-bromo-ethyl)-benzoic acid ethyl ester . This process involves the reaction of the acid with alcohols in the presence of a dehydrating agent to form ester compounds, which are valuable in various chemical synthesis applications.
Pharmaceutical Intermediates
This compound serves as an intermediate in the production of active pharmaceutical ingredients (APIs) . Its role in drug synthesis is crucial as it can be transformed into structurally complex molecules that are essential for the development of new medications.
Chemical Synthesis
In chemical synthesis, 4-(1-Bromoethyl)benzoic acid is employed for constructing complex organic molecules . Its bromoethyl group is particularly reactive, allowing for subsequent transformations and coupling reactions that are fundamental in organic synthesis.
Modification of Cellulose Nanocrystals
Research has explored the use of 4-(1-Bromoethyl)benzoic acid for the functionalization of cellulose nanocrystals (CNCs) . This modification imparts cationic properties to the CNCs, enhancing their potential for use in advanced material applications such as drug delivery systems and biocompatible materials.
Catalyst and Ligand Synthesis
The bromoethyl group in 4-(1-Bromoethyl)benzoic acid can act as a precursor for the synthesis of catalysts and ligands used in various chemical reactions . These catalysts and ligands are essential for accelerating reactions and improving selectivity in synthetic processes.
Polymer Chemistry
In polymer chemistry, 4-(1-Bromoethyl)benzoic acid can be used to introduce side chains into polymers, thereby altering their physical properties and making them suitable for specific applications . This versatility is important for creating custom-tailored materials with desired characteristics.
Material Science
The compound’s ability to act as a building block for more complex structures makes it valuable in material science. It can be used to create novel materials with unique properties for use in electronics, coatings, and other high-tech applications .
Bioconjugation
4-(1-Bromoethyl)benzoic acid: can be used in bioconjugation techniques to attach biomolecules to various surfaces or to each other . This application is significant in the field of biotechnology, where it can be used for the development of biosensors, diagnostic tools, and targeted drug delivery systems.
Safety And Hazards
4-(1-Bromoethyl)benzoic acid is considered hazardous. It causes skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(1-bromoethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICCYULHZWEWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408757 | |
| Record name | 4-(1-Bromoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)benzoic acid | |
CAS RN |
113023-73-7 | |
| Record name | 4-(1-Bromoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Bromoethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)




